![molecular formula C9H4ClF3N2O B3030210 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde CAS No. 881841-42-5](/img/structure/B3030210.png)

8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde

Overview

Description

The compound 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of similar compounds.

Synthesis Analysis

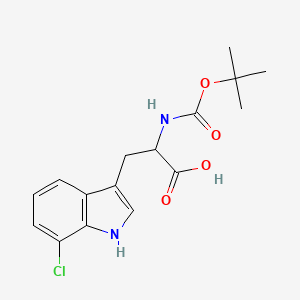

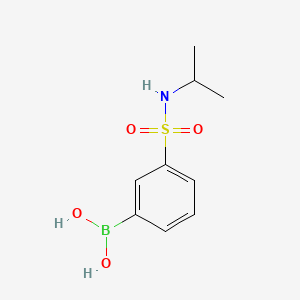

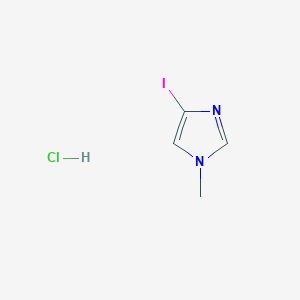

The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, the synthesis of fluorescent 1,3-diarylated imidazo[1,5-a]pyridines is achieved through oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as an oxidant without the need for a catalyst . This method could potentially be adapted for the synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde by choosing appropriate starting materials and reaction conditions.

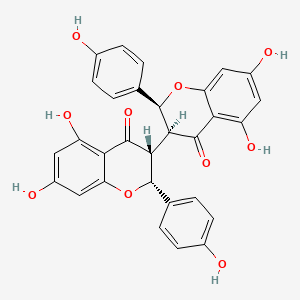

Molecular Structure Analysis

The molecular structure of imidazo[1,2-A]pyridine derivatives is characterized by a fused ring system that can influence the electronic and steric properties of the molecule. The presence of substituents such as chloro and trifluoromethyl groups would likely affect the reactivity and fluorescence properties of the compound. The fluorescence emission of related 1,3-diarylated imidazopyridines ranges from 454-524 nm, and their quantum yields are improved compared to monosubstituted analogs .

Chemical Reactions Analysis

The Vilsmeier–Haack reaction is a valuable method for introducing formyl groups into heterocyclic compounds, as demonstrated by the synthesis of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes . This reaction could be relevant for the functionalization of the imidazo[1,2-A]pyridine ring system at the appropriate position to yield aldehyde functionalities similar to the one in the compound of interest.

Physical and Chemical Properties Analysis

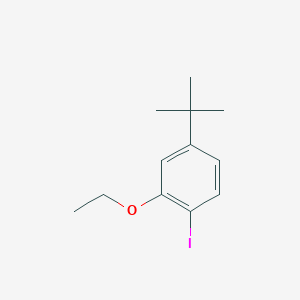

While the specific physical and chemical properties of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde are not discussed in the provided papers, the properties of related compounds can be inferred. The introduction of electron-withdrawing groups such as chloro and trifluoromethyl is known to influence the acidity, reactivity, and overall stability of the molecule. Additionally, the aldehyde group can participate in various chemical reactions, including condensation and cycloaddition, which can be utilized in further chemical transformations .

Scientific Research Applications

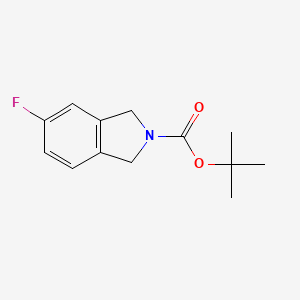

Synthesis of Novel Compounds

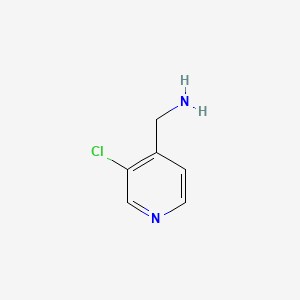

- The compound has been used in the synthesis of 2-triazolyl-imidazo[1,2-a]pyridine, employing a nano copper oxide assisted click-catalyst (Bagdi, Basha, & Khan, 2015).

Development of Fluorescent Probes

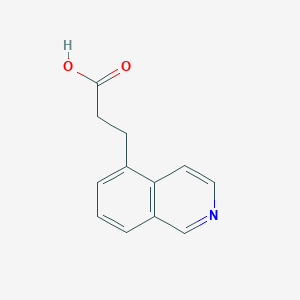

- Researchers have developed fluorescent probes for mercury ion detection using derivatives of imidazo[1,2-a]pyridine, including 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde (Shao et al., 2011).

Synthesis of Pyrido[1,2-a]pyrimidines and Imidazo[1,2-a]pyridines

- A metal-free heteroannulation reaction for synthesizing pyrido[1,2-a]pyrimidines/imidazo[1,2-a]pyridines using 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde has been reported (Alizadeh, Roosta, & Rezaiyehraad, 2020).

Biological Study of Chalcones and Oxopyrimidines

- The compound has been utilized in the synthesis and biological study of heterosubstituted chalcones and oxopyrimidines, contributing to antimicrobial research (Joshi et al., 2012).

Synthesis of Novel Styryl Dyes

- It's used in the synthesis of fluorescent molecular rotors, demonstrating significant potential in viscosity sensing applications (Jadhav & Sekar, 2017).

Pharmacological Applications

- Research into glucagon-like peptide 1 receptor agonists for potential anti-diabetic treatments has involved derivatives of this compound (Gong, Cheon, Lee, & Kang, 2011).

Safety and Hazards

Future Directions

The compound has been used in the design and synthesis of new compounds with high nematoidal and fungicidal activity . It is also recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry , indicating its potential for future research and development in the field of drug discovery.

Mechanism of Action

- Additionally, GLP-1 administration slows gastric emptying, moderates blood glucose excursions, and reduces appetite .

- This enhanced GLP-1 activity improves glucose responsiveness both in vitro and in pharmacological analyses .

- GLP-1R activation affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2O/c10-7-1-5(9(11,12)13)2-15-3-6(4-16)14-8(7)15/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAURLDZNVRTHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN2C=C1C(F)(F)F)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651288 | |

| Record name | 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde | |

CAS RN |

881841-42-5 | |

| Record name | 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881841-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

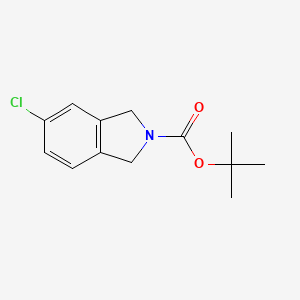

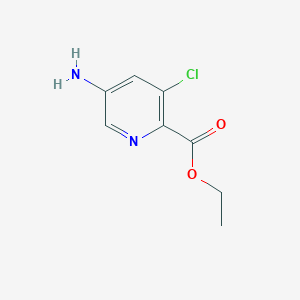

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

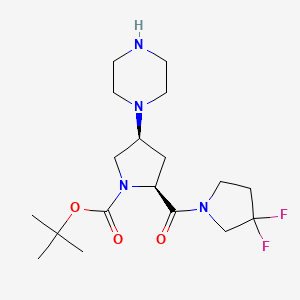

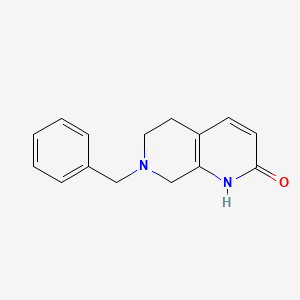

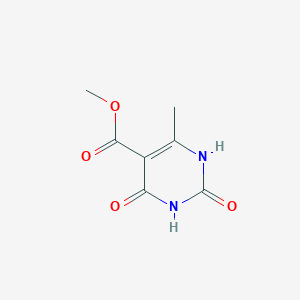

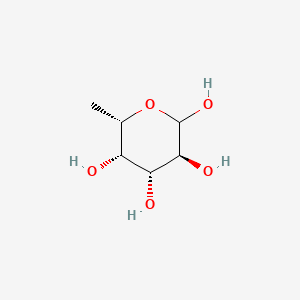

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.